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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198 Get Quote

Application Note & Protocol

For researchers, scientists, and professionals in drug development, 3,6,9-
trioxaundecanedioic acid is a valuable bifunctional linker, frequently employed in the

synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its hydrophilic polyethylene

glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting

PROTAC molecules. This document provides detailed protocols for the synthesis of 3,6,9-
trioxaundecanedioic acid from triethylene glycol via two common oxidative methods: catalytic

oxidation with oxygen and Jones oxidation.

Data Presentation
The following table summarizes quantitative data from established synthesis protocols for

polyethylene glycol-derived dicarboxylic acids, providing a benchmark for expected yields.
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Experimental Protocols
Two primary methods for the synthesis of 3,6,9-trioxaundecanedioic acid are detailed below.

The first is a catalytic oxidation adapted from established industrial processes for a laboratory

scale. The second is a proposed laboratory synthesis using the well-established Jones

oxidation.

Method 1: Catalytic Oxidation of Triethylene Glycol
This method utilizes a platinum-on-carbon catalyst and oxygen to oxidize triethylene glycol to

the desired dicarboxylic acid. This procedure is adapted from a patented industrial process for

laboratory-scale synthesis.[1][4]

Materials:

Triethylene glycol (99%)

5% Platinum on powdered carbon

Deionized water

Oxygen gas (high purity)
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Pressurized reaction vessel (e.g., Parr hydrogenator) equipped with a gas inlet, pressure

gauge, and stirrer

Filtration apparatus (e.g., Büchner funnel with filter paper)

Rotary evaporator

Procedure:

Reaction Setup: In a suitable pressurized reaction vessel, combine 28.3 g of triethylene

glycol with 255 mL of deionized water.

Catalyst Addition: Carefully add 7.4 g of 5% platinum on powdered carbon catalyst to the

solution.

Pressurization: Seal the reaction vessel and purge with oxygen gas. Pressurize the vessel to

100 psig with oxygen.[4]

Reaction: Heat the mixture to 70°C while stirring vigorously. Maintain the temperature and

pressure for 8 hours.[4]

Cooling and Depressurization: After the reaction is complete, cool the vessel to room

temperature and carefully vent the excess oxygen in a well-ventilated fume hood.

Catalyst Removal: Filter the reaction mixture through a Büchner funnel to remove the

platinum catalyst. Wash the catalyst residue with a small amount of warm deionized water

and combine the filtrates.

Product Isolation: Concentrate the combined filtrate and washings under reduced pressure

using a rotary evaporator. This will yield the crude 3,6,9-trioxaundecanedioic acid, which

may also contain minor amounts of diglycolic acid and glycolic acid as byproducts.[1]

Purification (Optional): The resulting acid mixture can often be used without further

purification for applications like polyester and surfactant preparation.[1] If higher purity is

required, techniques such as column chromatography on silica gel may be employed.
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Method 2: Jones Oxidation of Triethylene Glycol
(Proposed)
This protocol outlines a general procedure for the oxidation of triethylene glycol using Jones

reagent, a common and potent oxidizing agent for converting primary alcohols to carboxylic

acids.[5][6][7]

Materials:

Triethylene glycol (99%)

Chromium trioxide (CrO₃)

Concentrated sulfuric acid (H₂SO₄)

Acetone

Isopropyl alcohol (for quenching)

Deionized water

Ice bath

Separatory funnel

Drying agent (e.g., anhydrous sodium sulfate)

Rotary evaporator

Procedure:

Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide in 23

mL of concentrated sulfuric acid. Cautiously add this mixture to 70 mL of deionized water

while cooling in an ice bath.

Reaction Setup: In a separate three-necked flask equipped with a dropping funnel,

thermometer, and magnetic stirrer, dissolve 15.0 g of triethylene glycol in 100 mL of acetone.

Cool the solution in an ice bath to 0-5°C.
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Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the

dropping funnel to the stirred triethylene glycol solution. Monitor the temperature closely and

maintain it below 20°C throughout the addition. The color of the reaction mixture will change

from orange-red to a bluish-green precipitate.

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature for 2 hours to ensure the reaction goes to completion.

Quenching: Quench the excess Jones reagent by the dropwise addition of isopropyl alcohol

until the orange color disappears and a stable green color persists.

Workup:

Remove the acetone from the reaction mixture using a rotary evaporator.

Transfer the remaining aqueous solution to a separatory funnel.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100

mL).

Combine the organic extracts and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate.

Product Isolation: Filter off the drying agent and concentrate the organic solution under

reduced pressure using a rotary evaporator to obtain the crude 3,6,9-trioxaundecanedioic
acid.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization if a suitable solvent system is identified.

Experimental Workflow and Logic Diagrams
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Synthesis Workflow for 3,6,9-Trioxaundecanedioic Acid

Method 1: Catalytic Oxidation Method 2: Jones Oxidation

Start: Triethylene Glycol

Dissolve in Water & Add Pt/C Catalyst

Pressurize with O₂

Heat to 70°C for 8h

Cool, Depressurize & Filter Catalyst

Concentrate Filtrate

Product: 3,6,9-Trioxaundecanedioic Acid

Start: Triethylene Glycol

Dissolve in Acetone

Add Jones Reagent at 0-20°C

Quench with Isopropyl Alcohol

Aqueous Workup & Extraction

Dry & Concentrate Organic Phase

Product: 3,6,9-Trioxaundecanedioic Acid

Click to download full resolution via product page

Caption: Experimental workflows for the synthesis of 3,6,9-trioxaundecanedioic acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1679198?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jones Oxidation Signaling Pathway

Reactants

Intermediates

Products

Triethylene Glycol
(Primary Alcohol)

Chromate Ester

Forms

Jones Reagent
(CrO₃ in H₂SO₄/Acetone)

Dialdehyde Intermediate

Oxidizes to

Cr(III) Species
(Green Precipitate)

Reduces to

Hydrated Aldehyde

Hydrates in Water

3,6,9-Trioxaundecanedioic Acid
(Dicarboxylic Acid)

Further Oxidizes to Reduces to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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